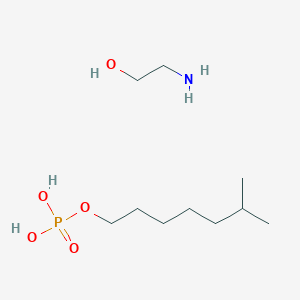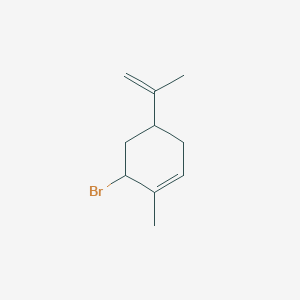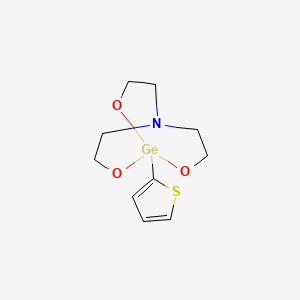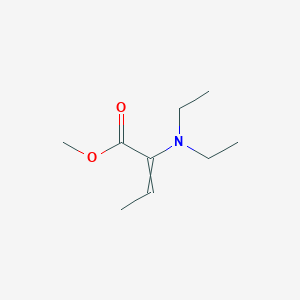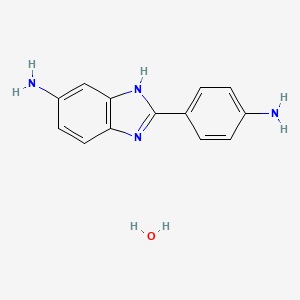
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate is a chemical compound with the molecular formula C15H33O5PS. It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate typically involves the reaction of heptyl alcohol with phosphorus pentasulfide (P2S5) to form the corresponding phosphorothioic acid. This intermediate is then reacted with 2-ethoxyethanol in the presence of a base such as sodium hydroxide (NaOH) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it back to its corresponding alcohols and phosphorothioic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Heptyl alcohol and phosphorothioic acid.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorothioate compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings
Mechanism of Action
The mechanism of action of O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethoxyethyl) ethylphosphonate: Similar in structure but with an ethyl group instead of a heptyl group.
Bis(2-ethylhexyl) phthalate: A phthalate ester with different functional groups and applications.
Uniqueness
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate is unique due to its specific combination of ethoxyethyl and heptyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
72197-93-4 |
|---|---|
Molecular Formula |
C15H33O5PS |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
bis(2-ethoxyethoxy)-heptan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H33O5PS/c1-5-8-9-10-15(4)20-21(22,18-13-11-16-6-2)19-14-12-17-7-3/h15H,5-14H2,1-4H3 |
InChI Key |
MUDOWZVEDXXMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)OP(=S)(OCCOCC)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
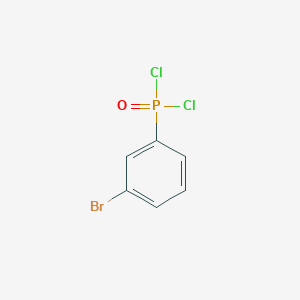
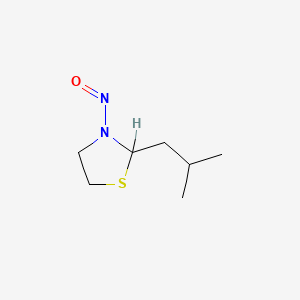
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
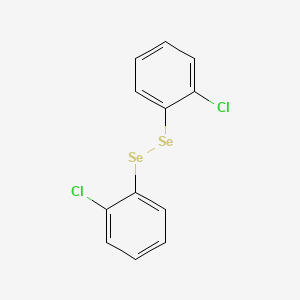

![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
